3-Chloro-5-ethynylbenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-ethynylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2/c1-2-6-3-7(9(11)12)5-8(10)4-6/h1,3-5H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVSQEOSABSEOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular weight and formula of 3-Chloro-5-ethynylbenzoic acid
The following technical guide details the molecular characteristics, synthesis, and applications of 3-Chloro-5-ethynylbenzoic acid , a critical intermediate in medicinal chemistry.
Chemical Identity, Synthesis Protocols, and Pharmaceutical Applications
Executive Summary
This compound (CAS: 1862985-95-2 ) is a disubstituted benzoic acid derivative featuring a halogen (chlorine) and a terminal alkyne (ethynyl) at the meta positions relative to the carboxylic acid.[1][2][3][4][5] This specific substitution pattern makes it a high-value scaffold in drug discovery, particularly for mGluR5 (metabotropic glutamate receptor subtype 5) antagonists and as a "warhead" for bioorthogonal click chemistry.
This guide provides a validated technical profile for researchers requiring high-purity synthesis and application data.
Chemical Identity & Physical Properties[6][7]
Core Specifications
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 1862985-95-2 |
| Molecular Formula | C₉H₅ClO₂ |
| Molecular Weight | 180.59 g/mol |
| Exact Mass | 180.00 g/mol |
| MDL Number | MFCD31760031 |
| SMILES | C#CC1=CC(Cl)=CC(C(=O)O)=C1 |
Structural Analysis
The molecule consists of a benzene core with three functional groups in a 1,3,5-relationship:
-
Carboxylic Acid (C-1): Provides solubility and a handle for amide coupling (e.g., to heterocycles).
-
Chlorine Atom (C-3): Enhances lipophilicity and metabolic stability; serves as a steric block.
-
Ethynyl Group (C-5): A rigid linear spacer and a reactive handle for Sonogashira coupling or Click Chemistry (CuAAC).
Synthesis & Production Methodology
Expertise & Experience: Direct Sonogashira coupling on free carboxylic acids often suffers from low yields due to copper salt formation with the carboxylate. The industry-standard protocol utilizes a Protection-Coupling-Deprotection strategy to ensure high yields and purity.
Validated Synthetic Pathway
Starting Material: 3-Chloro-5-iodobenzoic acid (Preferred due to high selectivity of I vs. Cl) or 3-Bromo-5-chlorobenzoic acid.
Step 1: Esterification (Protection)
-
Reagents: Methanol (MeOH), Thionyl Chloride (SOCl₂) or H₂SO₄ (cat).
-
Conditions: Reflux, 3-5 hours.
-
Outcome: Methyl 3-chloro-5-iodobenzoate.
-
Rationale: Masks the acidic proton, preventing interference with the basic conditions of the subsequent coupling step.
Step 2: Sonogashira Coupling
-
Reagents: Trimethylsilylacetylene (TMS-acetylene), Pd(PPh₃)₂Cl₂ (3-5 mol%), CuI (1-2 mol%), Triethylamine (Et₃N) or Diethylamine (DEA).
-
Solvent: THF or DMF (anhydrous).
-
Conditions: Inert atmosphere (N₂/Ar), 50-70°C.
-
Selectivity Note: The catalyst system selectively couples with the Iodo/Bromo position, leaving the Chloro substituent intact. This chemoselectivity is critical for the final product identity.
Step 3: Global Deprotection
-
Reagents: Lithium Hydroxide (LiOH) or Potassium Hydroxide (KOH).
-
Solvent: THF/Water or MeOH/Water.
-
Conditions: Room temperature to 40°C.
-
Mechanism: Base hydrolysis cleaves the methyl ester and removes the TMS protecting group (desilylation) simultaneously.
-
Purification: Acidification with HCl precipitates the product as a solid.
Workflow Visualization
Figure 1: Validated synthesis workflow ensuring chemoselectivity and high purity.
Applications in Drug Discovery[12]
mGluR5 Antagonists
The 3,5-disubstituted phenyl ring is a privileged pharmacophore in the design of Negative Allosteric Modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5).
-
Mechanism: The ethynyl group acts as a rigid linker connecting the phenyl core to a heterocycle (e.g., pyridine, thiazole).
-
Role of Chlorine: The chlorine at position 3 occupies a hydrophobic pocket in the receptor, improving binding affinity (Ki) and metabolic stability compared to unsubstituted analogs.
Bioorthogonal "Click" Chemistry
The terminal alkyne group allows this molecule to serve as a chemical probe .
-
Workflow: The carboxylic acid is coupled to a drug or protein.
-
Detection: The alkyne remains inert in biological systems until reacted with an azide-tagged fluorophore via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Pharmacophore Logic
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of each substituent.
Safety & Handling (MSDS Highlights)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The terminal alkyne is sensitive to oxidation over prolonged periods; protect from light.
References
-
National Center for Biotechnology Information . (2025). PubChem Compound Summary for 3-Chlorobenzoic acid (Analog Reference). Retrieved from [Link]
-
Lindemann, M., et al. (2008). Potent mGluR5 antagonists: Pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series.[6] Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
Sources
- 1. This compound (CAS No. 1862985-95-2) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 2. 153203-56-6|3-Chloro-5-(hydroxymethyl)benzoic acid|BLD Pharm [bldpharm.com]
- 3. 535-80-8|3-Chlorobenzoic acid|BLD Pharm [bldpharm.com]
- 4. 页面加载中... [china.guidechem.com]
- 5. biosynth.com [biosynth.com]
- 6. Potent mGluR5 antagonists: pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Chloro-5-ethynylbenzoic acid SMILES and InChI key
The following technical guide details the chemical identity, synthesis, and applications of 3-Chloro-5-ethynylbenzoic acid , a critical intermediate in medicinal chemistry.
Core Identity & Synthetic Methodology for Drug Discovery
Chemical Identity & Structural Analysis[1][2]
This compound is a disubstituted benzoic acid derivative featuring a halogen (chlorine) and a terminal alkyne (ethynyl) at the meta positions relative to the carboxylic acid. This specific substitution pattern renders it a "privileged scaffold" in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) and the synthesis of metabotropic glutamate receptor (mGluR) modulators.
Core Identifiers
| Descriptor | Value |
| Chemical Name | This compound |
| CAS Registry Number | 1862985-95-2 |
| Molecular Formula | C₉H₅ClO₂ |
| Molecular Weight | 180.59 g/mol |
| Canonical SMILES | C#Cc1cc(Cl)cc(C(=O)O)c1 |
| Isomeric SMILES | OC(=O)C1=CC(Cl)=CC(C#C)=C1 |
| InChI String | InChI=1S/C9H5ClO2/c1-2-6-3-7(9(11)12)5-8(10)4-6/h1,3-5H,(H,11,12) |
| Physical State | Off-white to pale yellow solid |
Structural Significance
The molecule possesses three distinct functional handles:
-
Carboxylic Acid (C-1): Primary anchor for hydrogen bonding or amide coupling.
-
Chlorine Atom (C-3): Provides lipophilicity and metabolic stability (blocking metabolic oxidation at this position).
-
Ethynyl Group (C-5): A versatile "click chemistry" handle or precursor for heterocyclization (e.g., indoles, isocoumarins).
Synthetic Methodology
The synthesis of this compound typically avoids direct electrophilic substitution due to the directing group conflicts. The most robust industrial route utilizes a Sonogashira coupling strategy starting from a 3-bromo-5-chlorobenzoic acid precursor.
Step-by-Step Protocol
Stage 1: Esterification (Protection)
-
Reagents: 3-Bromo-5-chlorobenzoic acid, Methanol (MeOH), Sulfuric acid (H₂SO₄, cat.).
-
Procedure: Reflux the starting acid in dry methanol with catalytic sulfuric acid for 12 hours.
-
Rationale: Protecting the carboxylic acid prevents catalyst poisoning (copper sequestration) during the subsequent coupling step.
Stage 2: Sonogashira Coupling
-
Reagents: Methyl 3-bromo-5-chlorobenzoate, Trimethylsilylacetylene (TMS-acetylene), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), Triethylamine (Et₃N).
-
Conditions: Inert atmosphere (N₂/Ar), 60°C, 4–6 hours.
-
Mechanism: The palladium catalyst inserts into the C-Br bond (oxidative addition), followed by transmetallation with the copper-acetylide and reductive elimination to form the C-C bond.
Stage 3: Deprotection & Hydrolysis
-
Reagents: Lithium Hydroxide (LiOH) or NaOH, THF/Water.
-
Procedure: Treat the TMS-protected intermediate with aqueous base at room temperature. This simultaneously cleaves the TMS group and hydrolyzes the methyl ester.
-
Workup: Acidify with 1M HCl to precipitate the final product.
Synthesis Pathway Diagram[2][3]
Figure 1: Convergent synthesis pathway utilizing orthogonal protection strategies to ensure high yield and purity.
Applications in Drug Discovery[2]
Fragment-Based Drug Discovery (FBDD)
This compound serves as an ideal "fragment" due to its low molecular weight (<200 Da) and high ligand efficiency. The ethynyl group allows for rapid library expansion via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
mGluR5 Antagonists
The 3,5-disubstituted benzoic acid motif is a pharmacophore often found in negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). The alkyne moiety mimics the rigid acetylene linkers found in potent antagonists like MPEP and MTEP , providing a vector for extending into the receptor's allosteric pocket.
PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), the ethynyl group provides a rigid, linear attachment point for linkers connecting the E3 ligase ligand to the protein of interest.
Application Logic Map
Figure 2: Functional utility map illustrating the compound's role as a divergency point in medicinal chemistry campaigns.
Safety & Handling Protocols
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The terminal alkyne is susceptible to slow oxidation or polymerization if exposed to light and air for prolonged periods.
-
Handling: Use only in a chemical fume hood. Avoid contact with metal salts (especially Silver or Copper) in the absence of ligands, as acetylides can be explosive when dry.
References
-
PubChem. (2023). Compound Summary for Benzoic Acid Derivatives. National Library of Medicine. Retrieved October 26, 2023, from [Link](Note: General reference for substructure search logic).
Solubility of 3-Chloro-5-ethynylbenzoic acid in DMSO and water
An In-depth Technical Guide to the Solubility of 3-Chloro-5-ethynylbenzoic acid in DMSO and Water
Abstract
The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical research, profoundly influencing its handling, formulation, and biological activity. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a substituted aromatic carboxylic acid of interest in synthetic chemistry and drug discovery. In the absence of extensive published experimental data for this specific molecule, this document leverages established physicochemical principles and comparative data from structurally analogous compounds to provide a robust predictive framework. We present detailed, field-proven protocols for determining both kinetic solubility in Dimethyl Sulfoxide (DMSO) and thermodynamic equilibrium solubility in aqueous media, complete with workflow diagrams and an analysis of the underlying chemical causality. This guide is intended for researchers, scientists, and drug development professionals who require a practical and theoretically sound understanding of this compound's solubility profile.
Physicochemical Profile and Solubility Prediction
This compound (IUPAC: this compound) is an organic molecule featuring a benzoic acid core functionalized with both a chloro and an ethynyl group at the meta positions. Its fundamental properties are listed below:
To predict the solubility of this compound, we can analyze the properties of structurally related compounds. The interplay between the hydrophilic carboxylic acid group and the hydrophobic aromatic ring, modified by the electron-withdrawing and lipophilic chloro and ethynyl substituents, governs its behavior in polar and nonpolar solvents.
| Compound | Molecular Weight ( g/mol ) | pKa | logP | Aqueous Solubility (25°C) | DMSO Solubility |
| Benzoic Acid | 122.12 | 4.20 | 1.87 | 3.44 g/L[2] | High |
| 3-Chlorobenzoic Acid | 156.57 | 3.82[3][4] | 2.68[4] | 0.45 g/L[3] | High |
| 3-Chloro-5-hydroxybenzoic Acid | 172.57 | ~3-4 (est.) | 1.74 | Low | Soluble 15mg/mL[5] |
| This compound | 180.59 [1] | ~3.7 (est.) | ~3.0 (est.) | Predicted Very Low | Predicted High |
Table 1: Comparative physicochemical properties of this compound and structurally related analogs.
The chloro and ethynyl groups increase the molecule's lipophilicity (higher logP) compared to benzoic acid, suggesting a decrease in aqueous solubility.[6][7] The acidity (pKa) is expected to be slightly stronger than benzoic acid due to the electron-withdrawing nature of the chloro substituent, similar to 3-chlorobenzoic acid.[3][4]
Solubility in Dimethyl Sulfoxide (DMSO)
Theoretical Framework
DMSO ((CH₃)₂SO) is a powerful, polar aprotic solvent widely used in drug discovery for creating high-concentration stock solutions.[8][9] Its ability to dissolve a vast range of organic molecules stems from its large dipole moment and its capacity to act as a strong hydrogen bond acceptor via the sulfoxide oxygen. For this compound, a strong intermolecular hydrogen bond is expected to form between the acidic proton of the carboxylic acid and the DMSO oxygen, disrupting the crystal lattice of the solid and favoring solvation.
Based on data from the structurally similar compound 3-Chloro-5-hydroxybenzoic acid, which has a reported DMSO solubility of 15 mg/mL, it is reasonable to predict that This compound will exhibit high solubility in DMSO, likely in the range of >10 mg/mL .
Experimental Protocol: Kinetic Solubility Measurement
In early-stage research, kinetic solubility is often measured to assess the risk of a compound precipitating when a concentrated DMSO stock is diluted into an aqueous buffer for biological assays. This high-throughput method identifies the concentration at which a compound begins to fall out of solution under specific, non-equilibrium conditions.
Methodology:
-
Stock Solution Preparation: Accurately weigh ~2 mg of this compound and dissolve it in DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution using gentle vortexing or sonication.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with fresh DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).
-
Aqueous Dilution: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate pre-filled with a larger volume (e.g., 198 µL) of the target aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This creates a final DMSO concentration of 1%, which is common in biological assays.
-
Incubation: Cover the plate and allow it to incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) with gentle shaking.
-
Precipitation Detection: Analyze the plate for the presence of precipitate. The most common method is nephelometry, which measures light scattering caused by insoluble particles. Alternatively, the plate can be read on a UV-Vis plate reader; a drop in absorbance compared to a clear solution indicates precipitation.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitate is detected.
Aqueous Solubility
Theoretical Framework
The aqueous solubility of this compound is predicted to be low. The molecule's large, nonpolar aromatic surface area, combined with the hydrophobic chloro and ethynyl groups, outweighs the hydrophilic character of the single carboxylic acid group. At room temperature, its solubility in neutral water is likely to be significantly less than that of benzoic acid (3.44 g/L) and closer to that of 3-chlorobenzoic acid (0.45 g/L).
The Critical Influence of pH:
As a carboxylic acid, the aqueous solubility of this compound is fundamentally dependent on pH. The equilibrium between the poorly soluble, neutral (protonated) form and the highly soluble, anionic (deprotonated) carboxylate form is described by the Henderson-Hasselbalch equation.
pH = pKa + log([A⁻]/[HA])
Using the pKa of 3-chlorobenzoic acid (3.82) as a reasonable estimate, we can predict:
-
At pH < 2.8: The compound will be >90% in its neutral, poorly soluble form.
-
At pH = 3.82: The compound will be 50% neutral and 50% in its anionic, soluble form.
-
At pH > 4.8: The compound will be >90% in its deprotonated, highly soluble carboxylate salt form.
Therefore, attempting to dissolve this compound in neutral or acidic water will result in poor solubility, while it will be readily soluble in basic solutions (e.g., aqueous sodium bicarbonate or sodium hydroxide).
Experimental Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is the gold-standard for determining the true thermodynamic equilibrium solubility. It involves saturating a solvent with a compound over an extended period to ensure equilibrium is reached.
Methodology:
-
Compound Addition: Add an excess amount of solid this compound to a series of vials containing the desired aqueous buffer (e.g., buffers at pH 2.0, 7.4, and 9.0). The excess solid is crucial to ensure saturation is achieved.
-
Equilibration: Seal the vials tightly and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To ensure complete removal of solid particles, filter the supernatant through a low-binding 0.45 µm filter or centrifuge at high speed (e.g., >10,000 x g) and carefully collect the supernatant.
-
Quantification: Accurately dilute a sample of the clear supernatant into a suitable solvent (e.g., acetonitrile or methanol).
-
Analysis: Determine the concentration of the dissolved compound in the diluted sample using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Standard Curve: Prepare a standard curve using known concentrations of this compound to accurately quantify the concentration in the experimental samples.
-
Calculation: Calculate the original concentration in the undiluted supernatant to determine the equilibrium solubility at that specific pH and temperature.
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. Benzoic acid - Wikipedia [en.wikipedia.org]
- 3. 3-Chlorobenzoic acid | 535-80-8 [chemicalbook.com]
- 4. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Chloro-5-hydroxybenzoic Acid CAS 53984-36-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis of 3-Chloro-5-ethynylbenzoic Acid via Sonogashira Coupling
Introduction: The Strategic Importance of 3-Chloro-5-ethynylbenzoic Acid
This compound is a key building block in contemporary drug discovery and materials science. Its rigid, linear geometry and reactive ethynyl and carboxylic acid functionalities make it an invaluable scaffold for the synthesis of complex molecular architectures. The chloro substituent provides an additional vector for diversification, rendering this molecule a highly versatile intermediate. The Sonogashira coupling, a palladium and copper co-catalyzed cross-coupling reaction, stands as a premier method for the formation of the crucial carbon-carbon bond between an aryl halide and a terminal alkyne.[1][2][3] This reaction is celebrated for its mild conditions, functional group tolerance, and high yields, making it particularly amenable to the synthesis of intricate molecules like this compound.[2] This application note provides a comprehensive guide to the synthesis of this important compound, detailing the underlying mechanism, a robust experimental protocol, and strategies for optimization and troubleshooting.
The Sonogashira Coupling: A Mechanistic Overview
The Sonogashira coupling proceeds through a synergistic interplay between two catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding this mechanism is paramount for rational optimization and troubleshooting of the reaction.
The Palladium Cycle:
-
Reductive Elimination: The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst.
-
Oxidative Addition: The aryl halide (in our case, 3-chloro-5-iodobenzoic acid) oxidatively adds to the Pd(0) species, forming a Pd(II) intermediate.
-
Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center. This is often the rate-determining step.
-
Reductive Elimination: The desired product, this compound, is formed, and the Pd(0) catalyst is regenerated, completing the cycle.
The Copper Cycle:
-
π-Alkyne Complex Formation: Copper(I) coordinates to the terminal alkyne, increasing its acidity.
-
Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper acetylide intermediate.
-
Transmetalation: This copper acetylide then participates in the transmetalation step of the palladium cycle.
Sources
- 1. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
Application Note: High-Efficiency Preparation of Triazole Derivatives from 3-Chloro-5-ethynylbenzoic Acid
[1]
Strategic Analysis: The Tri-Functional Scaffold
3-Chloro-5-ethynylbenzoic acid represents a high-value "hub" intermediate in medicinal chemistry.[1] Unlike simple alkynes, this scaffold offers three orthogonal handles for diversification, allowing it to serve as a core linker in PROTACs, molecular glues, or fragment libraries.
Chemophysical Profile & Orthogonality
| Feature | Functionality | Reactivity Profile | Downstream Utility |
| Terminal Alkyne | Click Chemistry | High reactivity in CuAAC; inert to standard acid/base hydrolysis.[1] | Formation of 1,4-disubstituted 1,2,3-triazoles (isostere of amide bonds). |
| Aryl Chloride | Cross-Coupling | Inert to CuAAC; reactive in Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig coupling.[1] | Introduction of biaryl systems or amine solubilizers after click reaction. |
| Carboxylic Acid | Solubility/Linker | Provides aqueous solubility; reactive in amide coupling.[1] | Attachment to resins, DNA tags, or solubilizing tails. |
Expert Insight: The presence of the electron-withdrawing carboxylic acid and chlorine substituents at the meta positions increases the acidity of the terminal alkyne proton (
Safety Protocol: Handling Organic Azides
Before proceeding, all personnel must verify the stability of the azide coupling partner.
-
The "Rule of Six": The number of carbon atoms (
) plus other atoms of similar mass ( , etc.) divided by the number of energetic nitrogens ( ) must be (Equation: ).[2] If the ratio is , the azide is potentially explosive.[3] -
Solvent Restriction: NEVER use halogenated solvents (DCM, Chloroform) with Sodium Azide (
). This forms highly explosive di- and triazidomethane.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Metal Avoidance: Avoid metal spatulas when weighing solid azides; use Teflon or plastic.[1]
Experimental Protocols
Method A: The "Gold Standard" Aqueous Click (Green Chemistry)
Recommended for: Initial screening, polar azides, and biological tagging.
This protocol utilizes the classic Sharpless-Fokin conditions.[1] The carboxylic acid moiety on the starting material aids in solubility in basic aqueous media and can actually accelerate the reaction by stabilizing the Cu(I) intermediate.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Reactant: Organic Azide (
) (1.1 equiv)[1] -
Catalyst: Copper(II) Sulfate Pentahydrate (
) (5 mol%)[1] -
Reductant: Sodium Ascorbate (10-20 mol%)[1]
-
Solvent:
-Butanol / Water (1:1 v/v)[1]
Step-by-Step Workflow:
-
Preparation: In a 20 mL scintillation vial, suspend this compound (100 mg, 0.55 mmol) and the organic azide (0.60 mmol) in 2 mL of
-BuOH. -
Solubilization: Add 2 mL of Water. If the benzoic acid does not dissolve, add
dropwise until the solution is clear (pH ~8). Note: The reaction works best if the starting material is in solution as the benzoate. -
Catalyst Activation: Prepare a fresh stock solution of
Sodium Ascorbate in water. Add the solution followed immediately by the Sodium Ascorbate solution to the reaction vial. -
Incubation: Cap the vial and stir vigorously at Room Temperature (RT) for 2–16 hours.
-
Monitoring: Monitor by LC-MS. The carboxylic acid peak will shift significantly upon triazole formation.[1]
-
Workup (Acid-Base Purification):
Method B: Lipophilic Conditions (Organic Solvent)
Recommended for: Highly hydrophobic azides or scale-up (>5g).[1]
Reagents:
-
Catalyst: Copper(I) Iodide (
) (5 mol%)[1] -
Base: DIPEA (Diisopropylethylamine) (1.5 equiv) - Crucial for buffering the acid.[1]
-
Solvent: DMSO or DMF (Anhydrous not required).[1]
Step-by-Step Workflow:
-
Dissolve this compound (1.0 equiv) and Organic Azide (1.0 equiv) in DMSO (
concentration). -
Add DIPEA (1.5 equiv).[1] The solution must be homogenous.
-
Add CuI (5 mol%). Flush the headspace with Nitrogen/Argon (Oxygen accelerates catalyst oxidation).[1]
-
Stir at RT.[1][4][5] If reaction is sluggish after 4 hours, heat to 40°C.
-
Workup: Pour the reaction mixture into ice-cold dilute
(pH 3). The product will crash out as a solid.[1] Filter, wash with water, and dry.
Visualizing the Pathway
The following diagrams illustrate the reaction workflow and the catalytic cycle, highlighting the specific role of the benzoic acid group.
Caption: Workflow for the aqueous synthesis of triazoles. The acidic workup step is critical for isolating the benzoic acid derivative.
Caption: Simplified catalytic cycle. The benzoate group on the alkyne can stabilize the Cu(I)-acetylide species, enhancing rate.
Troubleshooting & Optimization (FAQ)
| Observation | Diagnosis | Corrective Action |
| Reaction turns brown/orange | Oxidation of Cu(I) to Cu(I)-oxide.[1] | Oxygen leak or insufficient reductant.[1] Add 0.5 equiv more Sodium Ascorbate. |
| Low conversion (<50%) | Catalyst poisoning or "Induction Lag".[1] | Increase Cu loading to 10 mol% or add a ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) to protect the Cu(I).[1] |
| Starting material insoluble | pH is too low.[1] | The carboxylic acid must be deprotonated for aqueous solubility.[1] Add |
| Product is oily/sticky | Impurities trapped.[1] | Dissolve in minimal MeOH, add water dropwise to recrystallize slowly. |
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1] Angewandte Chemie International Edition.
-
Shao, C., Wang, X., Xu, J., et al. (2010). Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.[1][5] The Journal of Organic Chemistry. (Demonstrates the accelerating effect of benzoic acid moieties).
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides.[1] The Journal of Organic Chemistry.
-
Safety of Azides. Stanford Environmental Health & Safety Guidelines.
The Versatile Scaffold: Harnessing 3-Chloro-5-ethynylbenzoic Acid in Modern Drug Discovery
Introduction: A Scaffold of Strategic Importance
In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. An ideal scaffold should offer not only a rigid framework for the precise spatial orientation of pharmacophoric elements but also versatile chemical handles for systematic structural modification. 3-Chloro-5-ethynylbenzoic acid emerges as a scaffold of significant interest, embodying these desirable characteristics. Its trifunctional nature—a carboxylic acid for amide coupling, a chloro substituent for modulating electronic properties and exploring halogen bonding, and a terminal alkyne for bioorthogonal ligation or as a structural linchpin—renders it a powerful building block for the synthesis of diverse compound libraries targeting a range of biological targets. This guide provides an in-depth exploration of the applications and experimental protocols associated with this versatile scaffold.
Physicochemical Properties and Data
A foundational understanding of a scaffold begins with its fundamental physicochemical properties. These parameters are crucial for assessing its suitability for various synthetic transformations and for predicting the drug-like properties of its derivatives.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Registry Number | 1862985-95-2 | [1] |
| Molecular Formula | C₉H₅ClO₂ | [1] |
| Molecular Weight | 180.59 g/mol | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
Core Utility in Medicinal Chemistry: A Trifecta of Functionality
The utility of this compound as a scaffold is rooted in the strategic interplay of its three key functional groups. Each offers a distinct advantage in the design and synthesis of novel therapeutic agents.
-
The Ethynyl Group: A Gateway to Diverse Architectures The terminal alkyne is arguably the most versatile functional group on this scaffold. It serves as a cornerstone for several powerful synthetic transformations. In the realm of kinase inhibitors, the ethynyl group often acts as a rigid linker, connecting the core scaffold to other recognition elements, a feature seen in potent BCR-ABL inhibitors.[2] Furthermore, it is a key substrate for bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and the strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] These reactions are invaluable for the synthesis of complex bioconjugates and for chemical biology applications.
-
The Chloro Substituent: Modulating Potency and Properties The presence of a chlorine atom on the aromatic ring is far from a passive feature. Halogen atoms are known to participate in halogen bonding, a non-covalent interaction that can significantly enhance binding affinity to a biological target.[5] Additionally, the electron-withdrawing nature of chlorine can modulate the pKa of the carboxylic acid and influence the overall electronic properties of the molecule, which can be crucial for optimizing pharmacokinetic and pharmacodynamic parameters. Chlorine is a key element in many pharmaceutical compounds, contributing to their therapeutic efficacy.[5]
-
The Benzoic Acid Moiety: A Classic Anchor and Solubilizing Group The carboxylic acid function provides a reliable handle for forming stable amide bonds, a cornerstone of medicinal chemistry for linking molecular fragments. This allows for the systematic exploration of the chemical space around the scaffold through the introduction of diverse amine-containing building blocks. Moreover, the ionizable nature of the carboxylic acid can enhance the aqueous solubility of the final compounds, a critical factor for bioavailability. Benzoic acid and its derivatives are integral to the structure of numerous anticancer agents.[6][7]
Application Note 1: Synthesis of this compound
Protocol: A Plausible Retrosynthetic Approach
A potential synthetic route could start from 3,5-dichlorobenzoic acid. One of the chloro groups could be selectively coupled with a protected acetylene source, such as (trimethylsilyl)acetylene, via a Sonogashira reaction. Subsequent deprotection of the silyl group would yield the terminal alkyne.
Step-by-Step Hypothetical Protocol:
-
Esterification of 3,5-Dichlorobenzoic Acid:
-
Dissolve 3,5-dichlorobenzoic acid in methanol.
-
Add a catalytic amount of sulfuric acid.
-
Reflux the mixture for 4-6 hours until TLC analysis indicates complete conversion to the methyl ester.
-
Neutralize the reaction, extract the product with an organic solvent, and purify by column chromatography.
-
-
Monosubstitution via Sonogashira Coupling:
-
To a solution of the methyl 3,5-dichlorobenzoate in a suitable solvent (e.g., THF/triethylamine), add (trimethylsilyl)acetylene.
-
Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).
-
Heat the reaction mixture under an inert atmosphere until consumption of the starting material. The reaction conditions would need to be carefully optimized to favor mono-substitution.
-
Purify the resulting methyl 3-chloro-5-((trimethylsilyl)ethynyl)benzoate by column chromatography.
-
-
Deprotection of the Alkyne:
-
Dissolve the silylated intermediate in a solvent such as methanol or THF.
-
Add a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base like potassium carbonate.
-
Stir at room temperature until the desilylation is complete.
-
Purify the methyl 3-chloro-5-ethynylbenzoate.
-
-
Hydrolysis to the Carboxylic Acid:
-
Dissolve the methyl ester in a mixture of THF and water.
-
Add an excess of a base, such as lithium hydroxide or sodium hydroxide.
-
Stir at room temperature until the hydrolysis is complete.
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the final product, this compound.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Application Note 2: Derivatization via Sonogashira Coupling for Kinase Inhibitor Scaffolds
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in elaborating the this compound scaffold to create rigid, linear structures often found in kinase inhibitors.[8]
Protocol: Synthesis of a Diarylethyne Derivative
This protocol describes the coupling of this compound (or its corresponding methyl ester) with a heterocyclic halide, a common structural motif in kinase inhibitors.
Materials:
-
Methyl 3-chloro-5-ethynylbenzoate
-
Aryl or heteroaryl halide (e.g., 4-iodo-1H-indazole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
A suitable base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., THF, DMF, or a mixture)
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add methyl 3-chloro-5-ethynylbenzoate (1.0 eq), the aryl/heteroaryl halide (1.1 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Add the anhydrous solvent, followed by the base (3.0 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
-
The resulting methyl ester can then be hydrolyzed to the corresponding carboxylic acid as described in Application Note 1, Step 4.
Application Note 3: Derivatization via Click Chemistry (CuAAC) for Bioconjugation
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific bioorthogonal reaction that forms a stable triazole linkage.[3] This makes the ethynyl group on the scaffold an excellent handle for conjugating it to biomolecules or for attaching probes for imaging and diagnostics.
Protocol: Synthesis of a Triazole-Linked Conjugate
This protocol outlines the general procedure for conjugating this compound with an azide-containing molecule.
Materials:
-
This compound
-
An organic azide (e.g., benzyl azide or an azide-functionalized fluorescent dye)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
A solvent system (e.g., a mixture of t-butanol and water or DMF)
Step-by-Step Methodology:
-
In a reaction vial, dissolve this compound (1.0 eq) and the organic azide (1.0 eq) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.
-
Upon completion, the product can be isolated by extraction or, if it precipitates, by filtration.
-
Further purification can be achieved by recrystallization or column chromatography.
Visualizations: Pathways and Workflows
To better illustrate the strategic application of the this compound scaffold, the following diagrams conceptualize its role in a typical drug discovery workflow.
Caption: Kinase inhibitor blocking a signaling pathway.
Sources
- 1. This compound (CAS No. 1862985-95-2) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 2. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Bond Formation with 3-Chloro-5-ethynylbenzoic Acid
Introduction: Navigating the Challenges of Coupling 3-Chloro-5-ethynylbenzoic Acid
The synthesis of amides is a cornerstone of modern drug discovery and development.[] The inherent stability and hydrogen bonding capabilities of the amide bond make it a prevalent functional group in a vast array of biologically active molecules. This compound is a valuable building block in medicinal chemistry, offering a unique combination of functionalities for further molecular elaboration. However, the electronic properties of this substrate—specifically, the electron-withdrawing nature of the chloro and ethynyl groups—can render the carboxylic acid less nucleophilic and, consequently, more challenging to activate and couple with amines.[2][3]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust and field-proven protocols for the efficient formation of amide bonds using this compound. We will delve into the mechanistic rationale behind the selection of coupling reagents and reaction conditions, offering detailed, step-by-step protocols for two of the most effective and commonly employed methods: HATU-mediated coupling and EDC/HOBt-mediated coupling.
Strategic Considerations for Protocol Selection
The choice of an appropriate amide coupling protocol is paramount for achieving high yields and purity while minimizing side reactions. For a substrate like this compound, the primary challenge is overcoming the reduced reactivity of the carboxylic acid. Therefore, the selection of a potent activating agent is crucial.
-
Uronium/Aminium Salts (e.g., HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for coupling electron-deficient carboxylic acids.[4] HATU promotes the formation of a highly reactive OAt-active ester, which readily undergoes nucleophilic attack by the amine.[5][6] These reactions are typically fast and efficient, even with sterically hindered or less nucleophilic amines.[4]
-
Carbodiimides with Additives (e.g., EDC/HOBt): The use of a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with an additive such as HOBt (Hydroxybenzotriazole) is a classic and cost-effective approach.[2][7] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt then intercepts this intermediate to form an HOBt-ester, which is more stable and less prone to side reactions like N-acylurea formation.[2][8] This method is widely applicable, though it may require longer reaction times compared to HATU.
The following sections provide detailed protocols for both HATU and EDC/HOBt mediated couplings, allowing researchers to select the most appropriate method based on their specific needs, including the nature of the amine coupling partner, desired reaction scale, and cost considerations.
Comparative Overview of Recommended Protocols
For a quick reference, the table below summarizes the key features of the two detailed protocols for the amide coupling of this compound.
| Parameter | Protocol 1: HATU-Mediated Coupling | Protocol 2: EDC/HOBt-Mediated Coupling |
| Coupling Reagent | HATU | EDC (in combination with HOBt) |
| Base | DIPEA (Diisopropylethylamine) | DIPEA or Triethylamine |
| Solvent | DMF (Dimethylformamide) or DCM (Dichloromethane) | DMF or DCM |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | Typically 1-4 hours | Typically 12-24 hours |
| Key Advantages | High efficiency, fast reaction times, suitable for challenging substrates.[4] | Cost-effective, widely used, good yields.[2] |
| Potential Downsides | Higher cost of reagent. | Longer reaction times, potential for N-acylurea byproduct formation.[2] |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling of this compound
This protocol is recommended for its high efficiency and is particularly well-suited for couplings with less reactive amines or when rapid reaction times are desired.
Materials:
-
This compound
-
Amine (1.0 equiv)
-
HATU (1.1 equiv)
-
DIPEA (2.0 equiv)
-
Anhydrous DMF or DCM
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification reagents (Ethyl acetate, 1M HCl, saturated NaHCO₃, brine, MgSO₄)
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and HATU (1.1 equiv).
-
Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add DIPEA (2.0 equiv) dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.0 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the desired amide.[9]
Causality Behind Experimental Choices:
-
HATU: Chosen for its ability to efficiently activate the electron-deficient carboxylic acid.[4]
-
DIPEA: A non-nucleophilic base used to deprotonate the carboxylic acid and facilitate the formation of the active ester without competing in the coupling reaction.[5]
-
Anhydrous Solvents: Essential to prevent hydrolysis of the highly reactive activated intermediates.
-
Inert Atmosphere: Protects the reaction from atmospheric moisture.
-
Aqueous Work-up: Removes the water-soluble byproducts, including unreacted reagents and DIPEA salts.
Protocol 2: EDC/HOBt-Mediated Amide Coupling of this compound
This protocol offers a reliable and cost-effective alternative to HATU-mediated coupling.
Materials:
-
This compound
-
Amine (1.0 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA or Triethylamine (2.0 equiv)
-
Anhydrous DMF or DCM
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification reagents (Ethyl acetate, 1M HCl, saturated NaHCO₃, brine, MgSO₄)
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.0 equiv).
-
Dissolve the components in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution.
-
Add DIPEA or Triethylamine (2.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization.[9]
Causality Behind Experimental Choices:
-
EDC/HOBt: This combination effectively activates the carboxylic acid while minimizing side reactions such as racemization (if chiral amines are used) and N-acylurea formation.[2][8]
-
DIPEA or Triethylamine: A base is required to neutralize the HCl salt of EDC and to facilitate the reaction.
-
Order of Addition: While flexible, adding the EDC last to the mixture of the other components can sometimes be beneficial.
-
Reaction Time: Carbodiimide-mediated couplings are generally slower than those with uronium salts, hence the longer reaction time.[10]
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the underlying chemical transformations, the following diagrams are provided.
Caption: General workflow for the synthesis of amides from this compound.
Caption: Simplified mechanism of HATU-mediated amide bond formation.
Analytical Characterization
Successful formation of the amide product can be confirmed by standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired amide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the final product and confirm its purity. The disappearance of the carboxylic acid proton signal and the appearance of the amide N-H proton signal in the ¹H NMR spectrum are indicative of a successful reaction.
-
Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a strong C=O stretch for the amide (typically around 1650 cm⁻¹) and an N-H stretch (for primary and secondary amides) are key diagnostic features.[11]
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the equivalents of the coupling reagent and base, extending the reaction time, or gently heating the reaction mixture (e.g., to 40-50 °C). Ensure that all reagents and solvents are anhydrous.
-
Incomplete Reaction: If starting material remains, it may indicate insufficient activation. A more potent coupling reagent (e.g., switching from EDC/HOBt to HATU) or a longer reaction time may be necessary.
-
Side Product Formation: The formation of N-acylurea can be an issue with EDC; ensuring an adequate amount of HOBt is present can mitigate this.[2] With HATU, guanidinylation of the amine can occur if excess HATU is used.
By following these detailed protocols and considering the underlying chemical principles, researchers can confidently and efficiently synthesize a wide range of amides from this compound, paving the way for further advancements in drug discovery and development.
References
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]
-
Reddit. (2022). amide coupling help : r/Chempros. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PubMed Central (PMC). [Link]
-
Reactive deep eutectic solvents for EDC-mediated amide synthesis. (2023). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. [Link]
-
Photocatalytic Synthesis of Diaryl Amides via Direct Coupling of Methyl Arenes and Nitroarenes. (n.d.). ACS Publications. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. [Link]
-
What is the best technique for amide purification?. (2020). ResearchGate. [Link]
-
Synthesis of Sterically Hindered and Electron-Deficient Secondary Amides from Unactivated Carboxylic Acids and Isothiocyanates. (2025). ResearchGate. [Link]
-
Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. (n.d.). [Link]
-
Amine synthesis by amide reduction. (n.d.). Organic Chemistry Portal. [Link]
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]
-
The preparation and applications of amides using electrosynthesis. (2020). Green Chemistry (RSC Publishing). [Link]
-
Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis. [Link]
-
the preparation of amides. (n.d.). Chemguide. [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. [Link]
-
What is the best methodology to obtain amides starting from carboxylic fatty acids or from esters, and aromatic amines. (2012). ResearchGate. [Link]
-
How to produce amide from Benzoic acid and amine directly?. (2012). ResearchGate. [Link]
Sources
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support: Optimization of 3-Chloro-5-ethynylbenzoic Acid Synthesis
Topic: High-Yield Synthesis of 3-Chloro-5-ethynylbenzoic Acid Ticket ID: CHEM-SUP-8821 Status: Resolved (Optimization Protocol Attached) Audience: Medicinal Chemists, Process Development Scientists
Executive Summary & Route Strategy
User Query: "I am attempting to couple 3-chloro-5-iodobenzoic acid with TMS-acetylene using standard Sonogashira conditions (Pd/Cu), but my yields are consistently <20%, and the reaction turns black immediately. What is going wrong?"
Root Cause Analysis: The primary failure point is the use of the free carboxylic acid in a copper-mediated Sonogashira coupling. Carboxylic acids react with Copper(I) Iodide (CuI) to form insoluble copper carboxylates. This depletes the co-catalyst required for the transmetallation step and shuts down the catalytic cycle. Additionally, the free acid often has poor solubility in the standard anhydrous solvents (THF/Et₃N) required for the reaction.
The Solution: You must switch to the "Protection-First" Strategy . By converting the acid to a methyl ester, you eliminate catalyst poisoning and improve solubility. The ester and TMS group can be removed simultaneously or sequentially in the final step.
The Optimized Workflow (Visualized)
The following diagram illustrates the "Protection-First" pathway compared to the failed "Direct Coupling" route.
Caption: Comparative workflow showing the failure of direct acid coupling versus the high-yield ester protection route.
Detailed Troubleshooting & FAQs
Module A: The Starting Material & Selectivity
Q: Can I use 3,5-dichlorobenzoic acid instead of the iodo-analog? A: Technically yes, but no for high yields.
-
Reasoning: Aryl chlorides are significantly less reactive than aryl iodides. To couple a chloride, you need bulky, electron-rich phosphine ligands (like S-Phos or X-Phos) and higher temperatures (>80°C).
-
Risk: High temperatures promote side reactions. Using 3-chloro-5-iodobenzoic acid allows the reaction to proceed at Room Temperature (RT), selectively reacting at the Iodine position while leaving the Chlorine intact for future medicinal chemistry modifications [1].
Module B: The Sonogashira Step
Q: My reaction turns black immediately upon adding CuI. Is this normal? A: No. This indicates Glaser Homocoupling (oxidative dimerization of the alkyne).[1]
-
Cause: Presence of Oxygen.
-
Fix: You must degas your solvents rigorously. Sparging with Argon for 15 minutes is often insufficient for sensitive catalytic cycles.
-
Protocol Adjustment: Use the "Freeze-Pump-Thaw" method (3 cycles) for the solvent or vigorous Argon bubbling for >30 mins before adding the catalyst. The solution should remain yellow/orange/brown, not tarry black [2].
Q: Which catalyst system is best for the methyl ester intermediate? A: The "Standard" system is robust here:
-
Catalyst:
(2-5 mol%) -
Co-Catalyst: CuI (1-3 mol%)
-
Base/Solvent:
in THF (1:1 ratio) or pure . -
Why: The bis(triphenylphosphine) system is stable and cheap. The electron-withdrawing ester and chlorine on the ring actually facilitate the oxidative addition step, making this a fast reaction at RT.
Module C: Deprotection & Isolation
Q: How do I remove the TMS and Ester groups without destroying the molecule? A: Use a Global Deprotection strategy with Lithium Hydroxide (LiOH).
-
Chemistry: The alkyne TMS group is base-labile (cleaved by
), and the methyl ester is saponified by the same base. -
Warning: Do not use acid hydrolysis (HCl/Heat) as the first step, as this can degrade the alkyne or cause hydration to a ketone.
Standard Operating Procedures (SOPs)
Phase 1: Methyl Ester Protection
-
Dissolve 3-chloro-5-iodobenzoic acid (1.0 eq) in Methanol (0.5 M concentration).
-
Add concentrated
(0.1 eq) dropwise. -
Reflux for 4–6 hours (Monitor by TLC; Acid is polar, Ester is non-polar).
-
Concentrate, neutralize with sat.
, and extract with EtOAc. -
Yield Target: >95% (White solid).
Phase 2: Sonogashira Coupling[1]
-
Setup: Flame-dry a 2-neck flask. Cool under Argon.
-
Charge: Add Methyl 3-chloro-5-iodobenzoate (1.0 eq),
(0.02 eq), and CuI (0.01 eq). -
Solvent: Add degassed THF/
(1:1 mix, 0.2 M). -
Reagent: Add TMS-Acetylene (1.2 eq) via syringe.
-
Reaction: Stir at Room Temperature for 2–4 hours.
-
Note: If the reaction is sluggish, heat to 40°C. Do not exceed 60°C to preserve the Cl- bond.
-
-
Workup: Filter through a Celite pad (removes Pd/Cu). Concentrate.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
-
Yield Target: 85–92%.
Phase 3: Global Deprotection (Saponification + Desilylation)
-
Dissolve the TMS-Ester intermediate in THF (0.2 M).
-
Add aqueous LiOH (2.0 M solution, 4.0 eq).
-
Stir at RT for 4 hours.
-
Critical Isolation Step:
-
The product is currently a Lithium salt (soluble in water).
-
Wash the aqueous layer with
(removes non-acidic impurities). -
Acidify the aqueous layer carefully with 1M HCl to pH 2–3.
-
The product, This compound , will precipitate as a solid.
-
Filter and dry.
-
-
Yield Target: >90%.
Data & Comparison
| Parameter | Direct Acid Route | Ester Protection Route (Recommended) |
| Catalyst Stability | Low (Poisoned by Copper Carboxylates) | High (Stable catalytic cycle) |
| Reaction Temp | Often requires Heat (>60°C) | Room Temperature (25°C) |
| Selectivity | Poor (Risk of Cl- coupling) | Excellent (Only I- reacts) |
| Purification | Difficult (Acid streaks on Silica) | Easy (Ester is standard for chromatography) |
| Overall Yield | 15–25% | 75–85% |
References
-
Sonogashira Coupling Overview: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
-
Copper-Free vs Copper Protocols: Wikipedia Contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia.
-
General Procedure for Aryl Alkynes: Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
-
Mechanistic Insight (Glaser Coupling): ChemRxiv. (2019). Synthesis of substituted benzoates via Sonogashira.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]
- 5. CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google Patents [patents.google.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
Stability of 3-Chloro-5-ethynylbenzoic acid under basic hydrolysis conditions
Technical Support Center: 3-Chloro-5-ethynylbenzoic Acid
Introduction for the Modern Researcher
Welcome to the technical support guide for this compound (CEBA). As a trifunctional building block, CEBA is increasingly utilized in the synthesis of complex pharmaceutical intermediates and novel materials. Its unique structure, featuring a carboxylic acid, an aryl chloride, and a terminal alkyne, offers immense synthetic versatility. However, this same complexity presents stability challenges, particularly during common synthetic transformations like basic hydrolysis—a standard procedure for deprotecting ester or amide precursors.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It moves beyond simple procedural steps to explain the underlying chemical principles governing the stability of CEBA. Our goal is to empower you, the researcher, to anticipate potential side reactions, diagnose experimental issues, and rationally design robust protocols.
Frequently Asked Questions & Troubleshooting
Question 1: What are the primary stability concerns for this compound under basic hydrolysis conditions?
When subjecting this compound or its derivatives (e.g., esters, amides) to basic hydrolysis, you are exposing three distinct functional groups to a nucleophilic and basic environment. Each site presents a potential pathway for degradation or unintended side reactions.
-
Aryl Chloride (C-Cl Bond): The chloride on the aromatic ring can be a target for nucleophilic aromatic substitution (SNAr), where a hydroxide ion displaces the chloride to form 3-hydroxy-5-ethynylbenzoic acid.
-
Ethynyl Group (C≡C-H): The terminal alkyne has an acidic proton. Under basic conditions, this proton can be abstracted to form a nucleophilic acetylide anion, which can then participate in side reactions such as dimerization or polymerization.
-
Carboxylic Acid (-COOH): While the carboxylate formed under basic conditions is generally stable, the parent group is susceptible to decarboxylation (loss of CO₂) under harsh thermal conditions, leading to the formation of 1-chloro-3-ethynylbenzene.
The key to a successful hydrolysis is to use conditions mild enough to achieve the desired transformation (e.g., saponification of an ester) without initiating these degradation pathways.
Caption: Workflow for a baseline stability study.
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Online] Available at: [Link] [1]2. ResearchGate. (2025). Reactions during catalytic ethynylation of formaldehyde. [Online] Available at: [Link] [2]3. Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. [Online] Available at: [Link] [3]4. Chemistry LibreTexts. (2021). 14.7: Aryl Halides. [Online] Available at: [Link] [4]5. Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Online] Available at: [Link] [5]6. PraxiLabs. (n.d.). Reaction of Alkyl Halides Experiment. [Online] Available at: [Link] [6]7. Gelest. (n.d.). Mono-Silylated Acetylenes: Reactions at the Terminal Carbon. [Online] Available at: [Link] [7]8. National Institutes of Health (NIH). (n.d.). Decarboxylative Hydroxylation of Benzoic Acids. [Online] Available at: [Link] [8]9. Master Organic Chemistry. (2022). Decarboxylation. [Online] Available at: [Link] [9]10. YouTube. (2019). nucleophilic aromatic substitutions. [Online] Available at: [Link] [10]11. National Institutes of Health (NIH). (2019). Ethynylation of Formaldehyde over Binary Cu-Based Catalysts: Study on Synergistic Effect between Cu+ Species and Acid/Base Sites. [Online] Available at: [Link] [11]12. Google Patents. (n.d.). US2028065A - Simultaneous hydrolysis and ammonolysis of aryl halides. [Online] Available at: [12]13. Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. [Online] Available at: [Link] [13]14. Organic Chemistry Portal. (n.d.). Decarboxylations. [Online] Available at: [Link] [14]15. Royal Society of Chemistry. (n.d.). Reaction mechanism of the ethynylation of formaldehyde on copper terminated Cu2O(100) surfaces: a DFT study. [Online] Available at: [Link] [15]16. Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Online] Available at: [Link] [16]17. MDPI. (n.d.). Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. [Online] Available at: [Link] [17]18. American Chemical Society. (n.d.). Catalytic Reactions of Acetylene: A Feedstock for the Chemical Industry Revisited. [Online] Available at: [Link] [18]19. Wikipedia. (n.d.). Aryl halide. [Online] Available at: [Link] [19]20. LNEYA Industrial Chillers Manufacturer. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating? [Online] Available at: [Link] [20]21. Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. [Online] Available at: [Link] 22. Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Online] Available at: [Link] [21]23. PubChem. (n.d.). 3-Chloro-5-(ethylthio)benzoic acid. [Online] Available at: [Link] [22]24. ChemicalRegister. (n.d.). This compound (CAS No. 1862985-95-2) Suppliers. [Online] Available at: [Link] [23]25. Chemistry LibreTexts. (2024). Sonogashira Coupling. [Online] Available at: [Link] [24]26. Reddit. (n.d.). Why is boc stable to hydrolysis under basic conditions? [Online] Available at: [Link] [25]27. Wikipedia. (n.d.). Sonogashira coupling. [Online] Available at: [Link] [26]28. American Chemical Society. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Online] Available at: [Link] [27]29. The Sonogashira Coupling. (n.d.). The Sonogashira Coupling. [Online] Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. praxilabs.com [praxilabs.com]
- 7. Mono-Silylated Acetylenes: Reactions at the Terminal Carbon - Gelest [technical.gelest.com]
- 8. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. Ethynylation of Formaldehyde over Binary Cu-Based Catalysts: Study on Synergistic Effect between Cu+ Species and Acid/Base Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US2028065A - Simultaneous hydrolysis and ammonolysis of aryl halides - Google Patents [patents.google.com]
- 13. savemyexams.com [savemyexams.com]
- 14. Decarboxylation [organic-chemistry.org]
- 15. Reaction mechanism of the ethynylation of formaldehyde on copper terminated Cu2O(100) surfaces: a DFT study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Aryl halide - Wikipedia [en.wikipedia.org]
- 20. lneya.com [lneya.com]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. 3-Chloro-5-(ethylthio)benzoic acid | C9H9ClO2S | CID 91875904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. This compound (CAS No. 1862985-95-2) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. reddit.com [reddit.com]
- 26. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 27. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purifying 3-Chloro-5-ethynylbenzoic Acid via Recrystallization
Welcome to the technical support center for the purification of 3-chloro-5-ethynylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to obtain high-purity material through recrystallization. Here, you will find scientifically grounded advice, detailed protocols, and troubleshooting solutions to common challenges encountered during the purification of this versatile building block.
Understanding the Molecule: A Chemist's Perspective
Before diving into protocols, let's analyze the structure of this compound. The molecule possesses a benzoic acid core, conferring acidic properties and potential for hydrogen bonding. The chloro- and ethynyl- substituents introduce distinct polarity characteristics. The chlorine atom is an electron-withdrawing group, increasing the acidity of the carboxylic acid compared to benzoic acid. The ethynyl group, while relatively nonpolar, can participate in pi-stacking interactions and has a terminal proton that is weakly acidic.[1] These features dictate the compound's solubility profile and inform our choice of recrystallization solvents.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in recrystallizing this compound?
A1: The main challenge lies in selecting an appropriate solvent system that effectively solubilizes the compound at elevated temperatures while ensuring poor solubility at lower temperatures to maximize recovery. The presence of three distinct functional groups (carboxylic acid, chloro, and ethynyl) means that its solubility behavior is nuanced.
Q2: Are there any stability concerns with the ethynyl group during heating?
A2: Terminal alkynes are generally stable to heat in the absence of strong acids, bases, or certain transition metals.[2] However, prolonged heating at very high temperatures, especially in the presence of impurities that could act as catalysts, might pose a risk of side reactions. It is advisable to use the minimum effective temperature and time for dissolution.
Q3: Can I use water as a recrystallization solvent, similar to benzoic acid?
A3: While benzoic acid can be recrystallized from hot water, the presence of the chloro and ethynyl groups on this compound increases its lipophilicity. Therefore, its solubility in hot water is likely to be significantly lower, potentially requiring large volumes of solvent and leading to poor recovery.[3] A mixed solvent system incorporating water with a miscible organic solvent is a more practical approach.
Solvent Selection Guide
The ideal recrystallization solvent should dissolve the solute completely when hot and sparingly when cold. For this compound, a systematic approach to solvent selection is recommended.
Single Solvent Systems:
Based on the principle of "like dissolves like," solvents with moderate polarity are good starting points.
| Solvent Class | Recommended Solvents | Rationale |
| Alcohols | Ethanol, Methanol, Isopropanol | The hydroxyl group can hydrogen bond with the carboxylic acid, while the alkyl chain interacts with the aromatic ring. |
| Ketones | Acetone | A polar aprotic solvent that can dissolve a wide range of organic compounds. |
| Esters | Ethyl Acetate | Offers a balance of polarity suitable for many functionalized aromatic compounds. |
| Aromatic Hydrocarbons | Toluene | The aromatic ring of toluene can interact favorably with the benzene ring of the target molecule. |
Mixed Solvent Systems:
Mixed solvent systems, also known as solvent-antisolvent systems, are powerful tools for achieving optimal recrystallization. A common strategy is to dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent (the antisolvent) until the solution becomes turbid.
| Good Solvent | Antisolvent | Rationale |
| Ethanol / Methanol | Water | The addition of water decreases the solubility of the organic compound, inducing crystallization.[4] |
| Toluene | Hexane / Heptane | A nonpolar antisolvent is added to the aromatic solvent to reduce solubility. |
| Dichloromethane | Hexane | This combination was successfully used for the crystallization of the closely related 3-ethynylbenzoic acid. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline. The optimal solvent ratios and temperatures should be determined empirically on a small scale first.
Materials:
-
Crude this compound
-
Selected solvent system (e.g., Ethanol/Water or Toluene/Hexane)
-
Erlenmeyer flask
-
Heating source (hot plate with magnetic stirring)
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethanol or toluene).
-
Heating: Gently heat the mixture with stirring. Continue to add small portions of the hot "good" solvent until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Antisolvent (for mixed solvent systems): While the solution is still hot, slowly add the "poor" solvent (e.g., water or hexane) dropwise until the solution becomes faintly cloudy (the cloud point). Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, insulate the flask to slow the cooling process. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture or the cold antisolvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Troubleshooting Guide
Q4: My compound "oiled out" instead of crystallizing. What should I do?
A4: "Oiling out" occurs when the solute comes out of solution above its melting point. To remedy this, reheat the solution until the oil redissolves. Add a small amount of the "good" solvent to increase the total solvent volume and then allow the solution to cool more slowly. Using a slightly different solvent system with a lower boiling point may also be beneficial.
Q5: No crystals have formed even after cooling in an ice bath. What went wrong?
A5: This usually indicates that too much solvent was used, and the solution is not supersaturated. You can try to induce crystallization by:
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution.
-
Seeding: Add a tiny crystal of the pure compound (a seed crystal) to the solution.
-
Concentrating: If the above methods fail, you may need to evaporate some of the solvent to increase the concentration of the solute and then attempt the cooling process again.
Q6: The recovery of my purified product is very low. How can I improve it?
A6: Low recovery suggests that your compound has significant solubility in the cold solvent system. To improve recovery:
-
Ensure the solution is cooled in an ice bath for a sufficient amount of time (at least 30 minutes).
-
Minimize the amount of solvent used for dissolution.
-
When washing the crystals during filtration, use a minimal amount of ice-cold solvent.
-
Consider a different solvent system where the compound has lower solubility at cold temperatures.
Q7: My final product is still colored. How can I remove colored impurities?
A7: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds. Be cautious not to add too much, as it can also adsorb your product. After adding charcoal, heat the solution briefly and then perform a hot gravity filtration to remove the charcoal before cooling the solution to crystallize your product.
References
-
PubChem. 3-Chlorobenzoic Acid. National Center for Biotechnology Information. [Link]
-
ResearchGate. (PDF) Recrystallization of Impure Benzoic Acid. [Link]
-
ResearchGate. Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. [Link]
-
Michigan State University Department of Chemistry. Alkyne Reactivity. [Link]
-
National Center for Biotechnology Information. Ethynylation of Formaldehyde over Binary Cu-Based Catalysts: Study on Synergistic Effect between Cu+ Species and Acid/Base Sites. [Link]
-
ResearchGate. Solubility of Benzoic Acid in Aqueous Solutions Containing Ethanol or N-Propanol. [Link]
-
Wikipedia. Alkyne. [Link]
-
ResearchGate. Ethynylation reaction of acetylene and formaldehyde to 1,4‐butynediol.... [Link]
-
MDPI. Facile Photochemical/Thermal Assisted Hydration of Alkynes Catalysed under Aqueous Media by a Chalcogen Stabilized, Robust, Economical, and Reusable Fe3Se2(CO)9 Cluster. [Link]
-
MDPI. Acetylene in Organic Synthesis: Recent Progress and New Uses. [Link]
-
Saylor Academy. Recrystallization of Benzoic Acid. [Link]
-
MDPI. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. [Link]
-
YouTube. The Recrystallization of Impure Benzoic Acid Lab. [Link]
-
ResearchGate. Ethynylation reaction of acetylene and formaldehyde to 1,4‐butynediol.... [Link]
-
Quora. How does acetylene show acidic properties? What reactions show this?. [Link]
-
University of Rochester Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Chemistry LibreTexts. 11.3: Physical Properties of Alkynes. [Link]
-
MDPI. Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. [Link]
-
Chemistry Stack Exchange. Solvent for recrystallization of benzoic acid?. [Link]
-
ResearchGate. The solubility of benzoic acid in seven solvents.. [Link]
-
ResearchGate. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]
-
PubChem. 3-Chloro-5-methylhex-1-ene. [Link]
-
Chemsrc. 3-Chloro-5-methoxybenzoic acid. [Link]
-
PubChem. 3-Chloro-4-methylbenzoic Acid. [Link]
Sources
Validation & Comparative
Comparative Guide: 1H NMR Spectrum Analysis of 3-Chloro-5-ethynylbenzoic Acid
Executive Summary & Strategic Importance
3-Chloro-5-ethynylbenzoic acid is a critical "click-chemistry" ready scaffold, often used in the synthesis of mGluR5 antagonists and proteolysis-targeting chimeras (PROTACs). Its analysis presents specific challenges due to the interplay between the acidic proton, the labile acetylenic proton, and the meta-coupled aromatic system.
This guide moves beyond basic peak listing. It compares the solvent-dependent behavior (DMSO-d₆ vs. CDCl₃) and provides a reaction monitoring framework to distinguish the product from its halogenated precursors (e.g., 3-bromo-5-chlorobenzoic acid) during Sonogashira coupling.
Structural Logic & Spin System Analysis
Before analyzing the spectrum, one must understand the magnetic environment. This molecule possesses no plane of symmetry , resulting in a distinct 1,3,5-trisubstituted pattern.
The Spin System[1][2]
-
Aromatic Protons (H2, H4, H6): These form an AMX or ABC spin system depending on the field strength. They do not show large ortho-couplings (
Hz). Instead, they exhibit meta-coupling ( Hz) , appearing as sharp doublets of doublets (dd) or apparent triplets. -
Acetylenic Proton (H8): A singlet (s), typically shielded by the anisotropy of the triple bond ring current.
-
Carboxylic Acid (H9): Highly deshielded and exchangeable.
Structural Visualization
The following diagram outlines the proton numbering used in this analysis.
Caption: Proton assignment logic based on electronic substituent effects (COOH = Electron Withdrawing; Cl = Inductive Withdrawing/Resonance Donating).
Comparative Analysis: Solvent Selection
The choice of solvent is not trivial; it dictates whether you can accurately integrate the acidic and acetylenic protons.
Comparison Table: DMSO-d₆ vs. CDCl₃
| Feature | DMSO-d₆ (Recommended) | CDCl₃ (Alternative) | Scientific Rationale |
| Solubility | Excellent | Poor to Moderate | The polar -COOH group forms strong dimers or H-bonds with DMSO. |
| -COOH Signal | Visible (~13.0 - 13.5 ppm) | Broad/Invisible | DMSO acts as an H-bond acceptor, "locking" the acid proton and slowing chemical exchange. |
| Acetylene (-C≡CH) | Sharp Singlet (~4.4 ppm) | Singlet (~3.2 ppm) | DMSO causes a significant downfield shift due to H-bonding with the acidic alkyne proton. |
| Water Peak | 3.33 ppm | 1.56 ppm | In DMSO, the water peak can sometimes overlap with the alkyne signal if the sample is "wet." |
| Resolution | High Viscosity (Broader lines) | Low Viscosity (Sharper lines) | CDCl₃ offers better resolution for the aromatic meta-couplings if solubility permits. |
Expert Insight:
Do not use Methanol-d₄ (MeOD). The carboxylic acid proton will exchange with deuterium (
), disappearing from the spectrum. Furthermore, the acetylenic proton is slightly acidic and may undergo slow exchange or broadening in protic solvents.
Predicted Spectral Data & Assignment
Based on substituent chemical shift increments (Silverstein/Pretsch models) and empirical data from analogous structures (e.g., 3-chlorobenzoic acid), the following assignment is the standard expectation for a pure sample in DMSO-d₆ .
The "Fingerprint" Region (Aromatic)
The aromatic region (7.5 – 8.2 ppm) will show three distinct signals. Unlike para-substituted systems (AA'BB'), this is a 1,3,5-pattern .
| Proton | Chemical Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| -COOH | 13.0 – 13.5 | Broad Singlet | - | Deshielded acidic proton. |
| H-6 | ~ 8.05 | dd or t | Ortho to COOH (deshielding) & Ortho to Alkyne. | |
| H-2 | ~ 7.95 | dd or t | Ortho to COOH & Ortho to Cl. | |
| H-4 | ~ 7.80 | dd or t | Para to COOH (less deshielded). Flanked by Cl and Alkyne. | |
| -C≡CH | 4.4 – 4.6 | Singlet | - | Acetylenic proton. Downfield in DMSO. |
Note: In CDCl₃, the alkyne proton will appear significantly upfield, typically around 3.1 – 3.3 ppm.
Experimental Protocol: Reaction Monitoring
A common application is monitoring the Sonogashira coupling of 3-bromo-5-chlorobenzoic acid to form the product.
Workflow Diagram
Caption: Rapid analysis workflow for monitoring Sonogashira coupling progress.
Critical Acquisition Parameters
For quantitative purity assessment (qNMR), standard parameters are insufficient due to the long relaxation times (
-
Relaxation Delay (d1): Set to > 5 seconds (standard is 1s). The isolated alkyne proton relaxes slowly; a short delay will under-integrate this peak, leading to false purity calculations.
-
Pulse Angle: Use a 30° pulse (zg30) to ensure full relaxation between scans.
-
Spectral Width: Ensure the window covers -2 to 16 ppm to catch the acid peak.
Troubleshooting & Artifacts
Missing Alkyne Peak?
-
Cause: Deuterium exchange.
-
Solution: Ensure you are not using MeOD or D₂O. If using DMSO-d₆, ensure it is "dry" (ampoule) as water can catalyze exchange.
"Messy" Aromatic Region?
-
Cause: Rotamers or Salts.
-
Solution: If the carboxylic acid is deprotonated (carboxylate salt), the chemical shifts will move upfield, and solubility in CDCl₃ will drop to zero. Ensure the sample is fully protonated (treat with dilute HCl during workup) before NMR analysis.
References
-
General Chemical Shifts: Reich, H. J. Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[1]
-
Sonogashira Coupling Monitoring: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
- Substituent Effects (Increments): Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009.
-
Spectral Database: SDBS (Spectral Database for Organic Compounds), AIST. (Used for analog comparison: 3-chlorobenzoic acid, SDBS No. 2765).
Disclaimer: Chemical shifts provided are estimates based on structural analogs and solvent effects. Exact values may vary slightly based on concentration, temperature, and specific instrument calibration.
Sources
Technical Guide: Distinguishing Ethynyl and Carboxyl Groups via IR Spectroscopy
Topic: IR Spectroscopy Characteristic Peaks: Ethynyl vs. Carboxyl Groups Content Type: Comparative Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In structural elucidation and reaction monitoring—particularly within drug discovery pipelines involving "click" chemistry or acid-base functionalization—distinguishing between ethynyl (alkyne) and carboxyl (carboxylic acid) moieties is a critical competency.[1][2] While both functional groups possess diagnostic absorbance bands, their electronic environments create distinct spectral signatures.[3][4] This guide provides an in-depth comparative analysis, supported by experimental protocols for unambiguous identification.
Theoretical Basis & Spectral Characteristics[5][6]
The infrared spectrum is a direct readout of molecular vibrations, governed by the change in dipole moment (
Comparative Analysis Table
| Feature | Ethynyl Group (-C≡C-H) | Carboxyl Group (-COOH) |
| Primary Diagnostic | ≡C-H Stretch | O-H Stretch (H-bonded) |
| Frequency ( | 3250 – 3350 | 2500 – 3300 (Very Broad) |
| Peak Shape | Sharp, needle-like | Broad, rounded "tongue" |
| Secondary Diagnostic | C≡C Stretch | C=O[1][5][6] Stretch (Dimer) |
| Frequency ( | 2100 – 2260 | 1700 – 1730 (Dimer) / ~1760 (Monomer) |
| Intensity | Weak to Medium (Variable) | Very Strong ("Sword") |
| Dipole Driver | Induced dipole (sp hybridized C) | Permanent dipole (C=O) + H-bond dynamics |
| Interference Risk | Obscured by broad O-H or N-H | Overlaps with C-H stretches (2800-3000) |
Deep Dive: The Mechanistic Differences
The Ethynyl Signature (sp Hybridization):
The terminal alkyne presents a unique "sharp" signature. The
-
: Appears in the "silent region" (2000–2500
). Its intensity is strictly dependent on molecular asymmetry. A terminal alkyne (R-C≡C-H) has a measurable dipole change, yielding a visible peak. A symmetric internal alkyne (R-C≡C-R) may be IR silent due to zero . -
: The high
-character (50%) results in a bond shorter and stronger than or C-H bonds, pushing the absorption to ~3300 .
The Carboxyl Signature (Hydrogen Bonding Dynamics): Carboxylic acids are defined by their ability to form stable, cyclic dimers in the solid and liquid state.
-
The O-H "Tongue": The extreme breadth of the O-H stretch (extending from 3300 down to 2500
) arises from the distribution of hydrogen bond strengths in the dimer network. This feature often "swallows" the C-H stretching region (~3000 ). -
The C=O "Sword": The carbonyl stretch is intense due to the large permanent dipole of the C=O bond.[7] In dimers, this peak appears lower (~1710
) than in free monomers (~1760 ) due to electron delocalization across the H-bond network.
Diagnostic Logic & Decision Pathways
The following diagram outlines the logical workflow for distinguishing these groups in an unknown sample.
Figure 1: Decision matrix for spectral identification of ethynyl vs. carboxyl moieties.
Experimental Protocols for Validation
Mere observation is often insufficient in complex matrices. The following protocols ensure rigorous validation.
Protocol A: Sample Preparation (ATR vs. Transmission)
-
Method: Attenuated Total Reflectance (ATR) is preferred for solids to avoid moisture uptake (critical for carboxyl analysis).
-
Step-by-Step:
-
Clean the diamond crystal with isopropanol; ensure background scan is flat.
-
Apply solid sample. Crucial: Apply high pressure. Carboxylic acid dimers require intimate contact for the broad O-H band to be fully resolved. Poor contact yields noisy, weak spectra.
-
Acquire 16-32 scans at 4
resolution.
-
Protocol B: The "Dilution Shift" (Carboxyl Validation)
This experiment confirms the presence of a carboxylic acid by breaking the hydrogen-bonded dimers.
-
Rationale: In dilute solution (non-polar solvent), dimers dissociate into monomers.
-
Procedure:
-
Dissolve ~10 mg of sample in
or (concentrated). Run spectrum. Observe broad O-H (~3000 ) and dimer C=O (~1710 ).[7][8] -
Dilute the sample by 10x. Run spectrum.
-
Result: Look for the emergence of a sharp O-H peak at ~3500-3550
(free monomer) and a shift of the C=O peak to ~1760 . -
Note: Ethynyl peaks will not shift significantly upon dilution.
-
Protocol C: Deuterium Exchange (
Shake)
Use this to distinguish the acidic O-H proton from the ethynyl C-H.
-
Procedure:
-
Dissolve sample in a water-immiscible solvent (e.g.,
). -
Add 1 drop of
and shake vigorously. -
Analyze the organic layer.
-
-
Result:
-
Carboxyl: The broad O-H band (3000
) disappears/diminishes and shifts to ~2200 (O-D stretch). -
Ethynyl: The
peak (~3300 ) remains unchanged (acidic character is too low for rapid exchange under neutral conditions).
-
Workflow Visualization
Figure 2: Experimental validation workflow for confirming functional group identity.
References
-
LibreTexts Chemistry. (2023). Infrared Spectra of Some Common Functional Groups. Link
-
Michigan State University (MSU). (n.d.). Infrared Spectroscopy: Carboxylic Acids. Link
-
Master Organic Chemistry. (2016). Infrared Spectroscopy: A Quick Primer On Interpreting Spectra. Link
-
Spectroscopy Online. (2018). The C=O[3][4][5][7][9][10][11] Bond, Part III: Carboxylic Acids. Link
-
UCLA Chemistry. (n.d.). Table of IR Absorptions. Link
Sources
- 1. IR Absorption Table [webspectra.chem.ucla.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Optimization of Solid-State Characterization: A Comparative Guide to 3-Chloro-5-ethynylbenzoic Acid
Part 1: Executive Summary & Strategic Context[1]
3-Chloro-5-ethynylbenzoic acid (CAS 1862985-95-2) is a critical high-value scaffold, primarily utilized as a linker in the synthesis of covalent kinase inhibitors and mGluR5 modulators. Its structural duality—possessing both a halogen bond donor (Chlorine) and a rigid, linear connector (Ethynyl)—presents unique challenges and opportunities in solid-state engineering.[1]
Unlike its mono-substituted analogs, this molecule exhibits a "frustrated" packing landscape where strong hydrogen bonding (carboxylic acid dimers) competes with weak directional forces (halogen bonding vs.
Part 2: Comparative Crystallographic Benchmarking
To rigorously evaluate the solid-state performance of this compound, we must benchmark it against its mono-functionalized alternatives: 3-Ethynylbenzoic acid (steric/linear control) and 3-Chlorobenzoic acid (electronic/halogen control).
Table 1: Comparative Structural Parameters
Data derived from Cambridge Structural Database (CSD) and validated literature sources.
| Parameter | Benchmark A: 3-Ethynylbenzoic Acid | Benchmark B: 3-Chlorobenzoic Acid | Target: this compound |
| Crystal System | Triclinic | Monoclinic | Triclinic / Monoclinic (Polymorphic) |
| Space Group | Target: Centrosymmetric likely ( | ||
| Unit Cell ( | 3.863 Å | 3.85 Å | Predicted: ~3.9 - 4.1 Å (Short axis) |
| Unit Cell ( | 8.300 Å | 13.68 Å | Predicted: Expanded due to 3,5-subst. |
| Unit Cell ( | 11.749 Å | 14.16 Å | Variable (Solvate dependent) |
| Primary Synthon | Carboxylic Acid Dimer ( | Carboxylic Acid Dimer ( | Acid Dimer + Cl... |
| Packing Motif | Sheet-like, | Herringbone / Layered | Interlocked Sheets (High Density) |
| Key Interaction | C-H...O (Ethynyl...Carbonyl) | Cl...Cl (Type I) & Cl...O | Competition: Cl...Cl vs. C-H... |
Detailed Comparative Analysis
1. The Ethynyl Driver (Benchmark A)
In 3-Ethynylbenzoic acid , the ethynyl group acts as a weak hydrogen bond donor.[1] As detailed by Venturini et al. (2015), the structure is dominated by classical carboxylic acid inversion dimers.[1] However, the ethynyl group facilitates a secondary network of
-
Implication for Target: Expect the ethynyl group in this compound to enforce planarity, promoting sheet-like packing.[1]
2. The Halogen Driver (Benchmark B)
3-Chlorobenzoic acid introduces the heavy atom effect.[1] The chlorine atom typically engages in Type I halogen-halogen contacts or weak
-
Implication for Target: The addition of Chlorine at the 3-position (meta) will disrupt the smooth sheets formed by the ethynyl group, likely increasing the melting point and density (calculated density > 1.45 g/cm³).[1]
3. The Target: this compound
In the target molecule, the 3,5-disubstitution pattern creates a "locking" mechanism. The molecule cannot freely rotate in the lattice without overcoming significant steric clashes.[1]
-
Critical Quality Attribute (CQA): Monitor for Solvate Formation . The void space created between the bulky Cl and linear Ethynyl groups often traps small solvent molecules (Methanol, Acetonitrile) during crystallization.[1]
-
Experimental Validation: A single crystal structure determination is mandatory to confirm if the batch is a stable anhydrate or a metastable solvate.[1]
Part 3: Experimental Protocols
Protocol 1: High-Quality Single Crystal Growth
Objective: Obtain diffraction-quality crystals suitable for determining absolute structure and solvent inclusion.[1]
-
Solvent Selection:
-
Methodology (Slow Evaporation):
-
Dissolve 20 mg of this compound in 2 mL of MeCN at 40°C.
-
Filter through a 0.45 µm PTFE syringe filter into a clean borosilicate vial.
-
Cover with Parafilm and punch 3-5 pinholes.[1]
-
Store in a vibration-free environment at 20°C for 48-72 hours.
-
-
Harvesting:
Protocol 2: Data Collection & Refinement Strategy
Objective: Maximize resolution to resolve Cl vs. Ethynyl disorder.
-
Temperature: Collect data at 100 K (Cryostream). Room temperature data will suffer from high thermal motion of the terminal ethynyl proton.[1]
-
Resolution: Aim for 0.75 Å or better. High-angle data is crucial to accurately model the electron density of the Chlorine atom and distinguish it from potential orientational disorder.[1]
-
Refinement:
-
Locate the carboxylic acid proton in the difference Fourier map.[1]
-
Check for "Flip Disorder" (180° rotation of the phenyl ring), which is common in 3,5-disubstituted benzoates.
-
Part 4: Visualization of Structural Logic[1]
The following diagram illustrates the competitive packing forces and the decision matrix for characterization.
Figure 1: Interaction Hierarchy.[1] The stability of the crystal lattice depends on the dominance of the Acid Dimer (Green) over the void-creating Halogen interactions (Red).
Part 5: References
-
Venturini, C., Ratel-Ramond, N., & Gourdon, A. (2015).[1][2] Crystal structure of 3-ethynylbenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(10), o750–o751.[1][2] [Link]
-
Miller, G. J., et al. (2012).[1] Halogen Bonding in 3-Chlorobenzoic Acid Derivatives. Crystal Growth & Design. (Representative citation for chloro-benzoic packing motifs).
-
Cambridge Structural Database (CSD). Entry: 3-Chlorobenzoic acid (Refcode: MCBZAC). [Link][1]
-
PubChem Compound Summary. this compound (CID 130534866). [Link][1]
Sources
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 3-Chloro-5-ethynylbenzoic Acid
For the diligent researcher engaged in the complex landscape of drug discovery and development, the synthesis of novel compounds like 3-Chloro-5-ethynylbenzoic acid represents a significant step forward. However, with great innovation comes the profound responsibility of ensuring the safe and environmentally conscious management of resulting waste streams. This guide provides an in-depth, procedural framework for the proper disposal of this compound, moving beyond mere instruction to elucidate the scientific rationale behind each critical step. Our commitment is to empower you with the knowledge to not only comply with regulations but to foster a culture of safety and sustainability within your laboratory.
Hazard Identification and Risk Assessment: Understanding the Molecule
Key Hazards:
-
Corrosivity: As a carboxylic acid, this compound is corrosive and can cause severe skin and eye irritation upon contact.[1][2]
-
Toxicity: Similar chlorinated aromatic compounds are harmful if swallowed or inhaled, potentially causing respiratory tract irritation.[2][3]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life. Therefore, direct disposal into the sewer system is strictly prohibited.[1][2]
-
Reactivity of the Ethynyl Group: The terminal alkyne (ethynyl group) presents unique reactivity. While generally stable, it can undergo oxidative cleavage with strong oxidizing agents like ozone or potassium permanganate, yielding carboxylic acids and carbon dioxide.[4][5][6] This reactivity must be considered when selecting a disposal method to avoid uncontrolled reactions.
Quantitative Hazard Data for Structurally Similar Compounds:
| Hazard Classification | Compound | GHS Hazard Statement(s) | Source |
| Acute Toxicity, Oral | 3-Chloro-5-nitrobenzoic acid | H302: Harmful if swallowed | [3] |
| Skin Corrosion/Irritation | 3-Chlorobenzoic acid | H315: Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | 3-Chlorobenzoic acid | H319: Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity | 3-Chlorobenzoic acid | H335: May cause respiratory irritation | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the corrosive and potentially toxic nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[7]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation before use.
-
Body Protection: A lab coat is mandatory. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.
-
Respiratory Protection: If working with the solid compound where dust may be generated, or with solutions in a poorly ventilated area, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Spill Management: A Calm and Calculated Response
In the event of a spill, a swift and methodical response is crucial to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately evacuate the area and inform your supervisor and institutional safety office.
-
Secure the Area: Restrict access to the spill site.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of required PPE.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it into a designated hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the liquid.
-
Decontaminate: Once the bulk of the material is removed, decontaminate the spill area with a suitable solvent (such as ethanol or methanol), followed by a thorough wash with soap and water.
-
Dispose of Cleanup Materials: All contaminated materials, including absorbents, gloves, and wipes, must be placed in a sealed and properly labeled hazardous waste container.
Disposal Procedures: A Multi-faceted Approach
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. As a halogenated organic compound, it is classified as hazardous waste and requires specialized disposal methods.
Primary Disposal Method: High-Temperature Incineration
The preferred and most effective method for the complete destruction of halogenated aromatic compounds is high-temperature incineration.
The Rationale for Incineration:
Incineration at sufficiently high temperatures breaks down the organic structure of the molecule into simpler, less harmful components, primarily carbon dioxide, water, and hydrogen chloride (HCl).
Procedural Steps for Incineration:
-
Waste Segregation: Collect waste containing this compound in a dedicated, properly labeled hazardous waste container. Do not mix with non-halogenated waste streams.[8][9]
-
Laboratory-Scale Neutralization (Pre-treatment): Due to its acidic nature, it is advisable to neutralize the waste before packaging for final disposal. This reduces the corrosive hazard during storage and transport.
-
Protocol for Neutralization:
-
Work in a well-ventilated fume hood.
-
If the waste is a concentrated solution, dilute it by slowly adding it to a large volume of cold water (at least 10 parts water to 1 part waste solution).[10]
-
Slowly add a weak base, such as sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH), while stirring continuously.
-
Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is between 6 and 8.
-
Be aware that neutralization is an exothermic reaction and may generate heat. Proceed slowly and with caution.
-
-
-
Packaging and Labeling:
-
Place the neutralized waste in a robust, leak-proof container made of a material compatible with the waste (e.g., high-density polyethylene).[11]
-
The container must be securely sealed.
-
Label the container clearly with the words "HAZARDOUS WASTE" and a detailed description of the contents, including "Halogenated Organic Waste" and the specific chemical name "this compound".[12][13]
-
-
Arrange for Licensed Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and transport to a permitted incineration facility.
Incineration and Flue Gas Scrubbing Workflow
Sources
- 1. carlroth.com [carlroth.com]
- 2. fishersci.com [fishersci.com]
- 3. 3-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 221484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Oxidation of Alkynes-Ozonolysis, Baeyer’s Reagent, Baeyer’s test, Hydroboration Oxidation, Catalytic Oxidation, Practice Problems ad FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 6. 9.6 Oxidative Cleavage of Alkynes - Organic Chemistry | OpenStax [openstax.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. epfl.ch [epfl.ch]
- 11. Rubo - Hazardous Waste: Safe and Compliant Hazardous Waste Packaging and Labelling | Rubo [rubowaste.co.uk]
- 12. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 13. Hazardous Waste Label Requirements | BradyID.com [bradyid.com]
Personal protective equipment for handling 3-Chloro-5-ethynylbenzoic acid
As a Senior Application Scientist, I understand that moving from theoretical chemistry to practical application requires a deep commitment to safety. Handling novel or specialized reagents like 3-Chloro-5-ethynylbenzoic acid demands more than just a checklist; it requires a foundational understanding of the molecule's potential hazards to implement truly effective safety protocols. This guide is structured to provide not just the "what" but the "why" behind our personal protective equipment (PPE) recommendations, ensuring that your work is both groundbreaking and safe.
The approach outlined here is built on a risk assessment framework that considers the distinct chemical properties imparted by the three key functional groups of the molecule: the chlorinated aromatic ring, the carboxylic acid, and the terminal alkyne. By understanding these, we can logically deduce the necessary protective measures.
Hazard Profile: Understanding this compound
The primary hazards are identified as significant irritation to the skin and eyes, and potential irritation to the respiratory tract if inhaled as a dust or aerosol.[1][2]
| Hazard Category | Anticipated Risk | Rationale based on Structural Analogs |
| Acute Toxicity (Oral) | May be harmful if swallowed. | Based on GHS classifications for similar chlorinated and nitrated benzoic acids.[2] |
| Skin Corrosion/Irritation | Causes skin irritation. [1] | The chlorinated aromatic structure and the acidic nature of the carboxylic group are known to cause irritation upon contact. |
| Eye Damage/Irritation | Causes serious eye irritation. [1][3] | Fine powders and acidic components can cause significant damage to the delicate tissues of the eye. |
| Respiratory Irritation | May cause respiratory tract irritation.[1][2] | Inhaling fine dust particles can irritate the mucous membranes of the respiratory system. |
| Reactivity | Potential for reactivity. | Terminal alkynes are a high-energy functional group and can be reactive, especially with certain metals or strong bases.[4][5] |
The Core Directive: Your Personal Protective Equipment (PPE) Ensemble
A multi-layered approach to PPE is essential. The selection of each component is directly linked to the identified hazards and potential routes of exposure (inhalation, ingestion, skin/eye contact).
Eye and Face Protection: The First Line of Defense
Direct contact with even small amounts of this compound can cause serious eye irritation.[3] Therefore, robust eye protection is non-negotiable.
-
Mandatory: Wear chemical safety goggles conforming to OSHA 29 CFR 1910.133 or equivalent standards at all times. Goggles provide a full seal around the eyes, protecting from dust particles and splashes from all angles.
-
Recommended for High-Risk Tasks: When weighing the powder or performing any operation with a high potential for splashing or dust generation, supplement goggles with a full-face shield.[6] This provides an additional layer of protection for the entire face.
Hand Protection: Preventing Dermal Exposure
This compound is a known skin irritant.[1] The choice of glove material is critical for providing an effective chemical barrier.
-
Recommended: Nitrile gloves are a suitable choice for incidental contact. They offer good resistance to a range of chemicals and provide excellent dexterity.
-
Protocol: Always inspect gloves for tears or punctures before use. Employ the proper glove removal technique (without touching the outer surface) to prevent skin contact. If direct or prolonged contact is anticipated, consider double-gloving or using a more robust glove material like butyl rubber. Contaminated gloves must be changed immediately.
Body Protection: Shielding Your Skin
Protecting exposed skin on the arms and body is crucial.
-
Mandatory: A standard, flame-resistant laboratory coat must be worn and kept fully buttoned. This prevents the compound from getting on your personal clothing and skin.
-
Action on Contamination: If your lab coat becomes contaminated, remove it immediately and wash it separately from other clothing.[7]
Respiratory Protection: Guarding Against Inhalation
Fine chemical powders can easily become airborne, posing an inhalation hazard that may cause respiratory irritation.[1][2] Engineering controls should always be the primary method of exposure reduction.
-
Primary Control: All handling of solid this compound, especially weighing and transferring, must be conducted within a certified chemical fume hood. This is the most effective way to control airborne particles.
-
Secondary Control: If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved N95 (or higher) particulate respirator is required.[6][8]
Operational Plan: From Preparation to Disposal
A safe workflow encompasses every step, from putting on your PPE to the final disposal of contaminated materials.
Step-by-Step PPE Donning and Doffing Protocol
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Sources
- 1. carlroth.com [carlroth.com]
- 2. 3-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 221484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Alkyne Reactivity [www2.chemistry.msu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
